5-Hydroxy Lornoxicam
CAS No.: 123252-96-0
Cat. No.: VC0030174
Molecular Formula: C13H10ClN3O5S2
Molecular Weight: 387.809
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123252-96-0 |
---|---|
Molecular Formula | C13H10ClN3O5S2 |
Molecular Weight | 387.809 |
IUPAC Name | 6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |
Standard InChI | InChI=1S/C13H10ClN3O5S2/c1-17-10(13(20)16-9-3-2-6(18)5-15-9)11(19)12-7(24(17,21)22)4-8(14)23-12/h2-5,18-19H,1H3,(H,15,16,20) |
Standard InChI Key | NQOMZUZLRFQVLR-UHFFFAOYSA-N |
SMILES | CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O |
Introduction
Chemical Structure and Properties
5-Hydroxy Lornoxicam has the IUPAC name 6-chloro-4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide and a molecular formula of C13H10ClN3O5S2. This compound has a molecular weight of 387.8 g/mol and is registered with CAS number 123252-96-0.
Physical and Chemical Characteristics
The compound features a thieno[2,3-e]thiazine core structure with several functional groups including chloro, hydroxy, and carboxamide moieties. The molecular structure contains multiple sites for potential interactions with biological targets, which contributes to its pharmacological activity .
Property | Value |
---|---|
Molecular Formula | C13H10ClN3O5S2 |
Molecular Weight | 387.8 g/mol |
CAS Number | 123252-96-0 |
InChI Key | NQOMZUZLRFQVLR-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(C=C3)O |
Structural Significance
The hydroxyl group at the 5-position differentiates this metabolite from its parent compound lornoxicam. This structural modification affects its biochemical properties and potentially its pharmacological profile. The hydroxylation represents a major metabolic pathway for lornoxicam elimination and accounts for up to 95% of its total intrinsic clearance .
Metabolic Origin and Formation
Enzymatic Formation
5-Hydroxy Lornoxicam is formed through the hydroxylation of lornoxicam, a process primarily catalyzed by the cytochrome P450 2C9 (CYP2C9) enzyme. This metabolic pathway is critical for the clearance of lornoxicam from the body .
Genetic Factors Influencing Formation
The formation of 5-Hydroxy Lornoxicam is significantly influenced by genetic polymorphisms in the CYP2C9 gene. Research has demonstrated that individuals carrying variant alleles of CYP2C9, particularly CYP2C9*3, exhibit impaired metabolism of lornoxicam to 5-Hydroxy Lornoxicam .
CYP2C9 Genotype | Impact on 5-Hydroxy Lornoxicam Formation |
---|---|
CYP2C9*1/*1 (wild-type) | Normal metabolic conversion |
CYP2C9*1/*3 | Reduced formation and lower clearance |
CYP2C9*1/*13 | Significantly reduced formation |
Other variant alleles | Variable impairment based on specific allele |
Mechanism of Action
Target of Action
5-Hydroxy Lornoxicam, like its parent compound, primarily targets cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play crucial roles in the inflammatory cascade and pain signaling pathways.
Biochemical Action
The compound exhibits its anti-inflammatory and analgesic activity through inhibitory action on prostaglandin and thromboxane synthesis. By interfering with these pathways, 5-Hydroxy Lornoxicam contributes to the reduction of inflammation, pain, and fever.
Cellular Effects
Through its parent compound lornoxicam, 5-Hydroxy Lornoxicam influences various cellular processes including:
-
Inhibition of polymorphonuclear leukocyte migration
-
Reduction in the release of superoxide from human polymorphonuclear leukocytes
-
Decreased release of platelet-derived growth factor from human platelets
Pharmacokinetics and Metabolism
Absorption and Distribution
While specific data on 5-Hydroxy Lornoxicam's absorption is limited, research on lornoxicam indicates rapid absorption when administered orally. Both lornoxicam and its metabolites exhibit extensive binding to plasma albumin .
Metabolism and Elimination
The metabolism of lornoxicam to 5-Hydroxy Lornoxicam represents the primary elimination pathway for lornoxicam, accounting for approximately 95% of its clearance. This process is almost exclusively mediated by CYP2C9 .
Half-life and Clearance
Parameter | Wild-type CYP2C9*1/*1 | CYP2C9*1/*3 Carriers | Poor Metabolizers |
---|---|---|---|
AUC0-∞ (μg ml-1 h) | 4.75 (3.55, 5.95) | 9.25 (6.55, 11.95) | Up to 187.6 |
Clearance (CL/F) (ml min-1) | 32.9 (24.5, 41.3) | 14.8 (10.2, 19.4) | As low as 0.71 |
Half-life (h) | 3-5 | Extended | Up to 106 |
Biological Activity and Pharmacological Effects
Anti-inflammatory Action
5-Hydroxy Lornoxicam contributes to the anti-inflammatory effects observed with lornoxicam treatment. By inhibiting COX enzymes, it reduces the production of inflammatory mediators at sites of inflammation.
Analgesic Properties
The compound plays a role in pain management through both peripheral and central mechanisms. Its ability to inhibit prostaglandin synthesis attenuates pain signal transmission and reduces hyperalgesia.
Clinical Significance of CYP2C9 Polymorphism
Impact on Drug Exposure
CYP2C9 genetic variations significantly affect lornoxicam metabolism and consequently 5-Hydroxy Lornoxicam formation. Research has revealed that individuals with variant alleles experience higher lornoxicam exposure and potentially increased risk of adverse effects .
Pharmacogenetic Considerations
A study examining the relationship between CYP2C9 genotype and lornoxicam pharmacokinetics in healthy Chinese subjects demonstrated that carriers of CYP2C93 allele had significantly higher lornoxicam AUC values and lower clearance rates compared to individuals with the wild-type CYP2C91/*1 genotype .
One subject with heterozygous CYP2C9*3 and a new variant CYP2C9 allele exhibited extremely poor metabolism, with a half-life of 106 hours and AUC value nearly 40 times that of normal metabolizers .
Clinical Implications
These findings have important clinical implications:
-
Dosage adjustments may be necessary for patients with CYP2C9 variants
-
Genetic testing could identify individuals at risk for drug accumulation
-
Alternative analgesics might be preferred for poor metabolizers
Analytical Methods and Research Applications
Detection and Quantification
5-Hydroxy Lornoxicam can be detected and quantified using liquid chromatography coupled with mass spectrometry (LC/MS/MS). This analytical approach allows researchers to accurately measure plasma concentrations for pharmacokinetic studies .
Deuterated Analogues
Deuterated analogues of 5-Hydroxy Lornoxicam, such as 5-Hydroxy lornoxicam-d3, have been developed for use as internal standards in quantitative analysis. These compounds have identical chemical properties but different molecular weights, making them valuable in analytical chemistry applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume